3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

Vue d'ensemble

Description

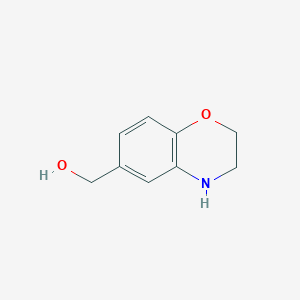

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoxazine, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazine ring. The final step involves the reduction of the intermediate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The benzoxazine ring can be reduced to form a more saturated ring structure.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the fully reduced benzoxazine derivative.

Substitution: The major products are the substituted benzoxazine derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antifungal and Antiparasitic Activity

Recent studies have highlighted the potential of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol derivatives in combating fungal infections. The compound exhibits antifungal properties that can be utilized in developing new antifungal agents. For instance, derivatives of benzoxazine have shown effectiveness against various fungal strains, making them promising candidates for pharmaceutical formulations aimed at treating infections caused by fungi .

Potassium Channel Activation

The compound is also noted for its role as a potassium channel activating agent. This property is significant for developing treatments for conditions like asthma and angina pectoris, where smooth muscle relaxation is required. The activation of potassium channels helps prevent spasms in coronary and cerebral arteries, thereby offering therapeutic benefits in cardiovascular diseases .

Agricultural Applications

Pesticidal Properties

this compound has been investigated for its pesticidal properties. It has demonstrated antifeedant activity against certain pests, making it a candidate for developing natural pesticides. These compounds can be integrated into agricultural practices to enhance crop protection while minimizing environmental impact .

Herbicidal Activity

The compound also shows potential as a herbicide. Research indicates that derivatives can inhibit the growth of specific weeds without adversely affecting crop plants. This selectivity makes them valuable in sustainable agriculture practices where the reduction of chemical herbicides is desired .

Material Science Applications

Polymer Chemistry

In material science, this compound can be used as a monomer in the synthesis of polymers with unique properties. These polymers may exhibit enhanced thermal stability and mechanical strength due to the structural characteristics imparted by the benzoxazine moiety. The development of such materials could lead to innovations in coatings and composites that require high-performance characteristics .

Table 2: Synthetic Methods for 3,4-Dihydro-2H-1,4-benzoxazin Derivatives

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted on various derivatives of this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The results indicated a dose-dependent response with minimal cytotoxicity towards human cells.

Case Study 2: Herbicidal Application

Field trials assessing the herbicidal efficacy of a specific derivative showed a reduction in weed biomass by over 70% compared to untreated controls. This study emphasizes the potential of benzoxazine derivatives as sustainable alternatives to synthetic herbicides.

Mécanisme D'action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol can be compared with other benzoxazine derivatives, such as:

2H-1,4-Benzoxazin-3(4H)-one: This compound has a similar ring structure but lacks the hydroxyl group at the 6-position.

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol: This compound is similar but has a hydroxyl group at a different position on the ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties:

- The compound features a benzoxazine ring fused with a methanol group, contributing to its unique chemical properties.

- It is known for its potential applications in medicinal chemistry and materials science due to its stability and reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A series of derivatives based on this scaffold have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

Key Findings:

-

Cell Proliferation Inhibition:

- A study reported that various synthesized benzoxazine derivatives exhibited significant inhibitory effects on cancer cell lines such as MIA PaCa-2 (pancreatic), MDA-MB-231 (breast), and PC-3 (prostate) cells. The most potent derivative demonstrated an IC50 value ranging from 7.84 to 16.2 µM across multiple cell lines .

Compound ID Cell Line IC50 (µM) 14f MDA-MB-231 7.84 14f PC-3 16.2 Various MIA PaCa-2 Varies - Mechanism of Action:

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity:

- Hydroxyl Substituents: The introduction of hydroxyl groups on the benzoxazine structure enhances anticancer activity by facilitating hydrogen bonding interactions with molecular targets .

SAR Analysis:

| Substituent Type | Effect on Activity |

|---|---|

| Hydroxyl Groups | Increased efficacy |

| Electron-donating | Enhanced anticancer effects |

| Electron-withdrawing | Reduced activity |

Anti-inflammatory and Antimicrobial Effects

In addition to anticancer properties, benzoxazine derivatives have shown anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Activity: Some derivatives were evaluated for their ability to modulate inflammatory pathways, demonstrating potential as anti-inflammatory agents.

- Antimicrobial Activity: Preliminary studies indicate that certain benzoxazine compounds exhibit antimicrobial effects against various bacterial strains, although detailed MIC values are still under investigation .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of novel benzoxazines and evaluated their anticancer properties through in vitro assays. The study concluded that modifications at specific positions on the benzoxazine ring could lead to enhanced potency against targeted cancer types .

Case Study 2: Dual Action Agents

Research has also identified derivatives capable of dual action—blocking thromboxane A2 receptors while activating prostacyclin receptors—suggesting potential applications in cardiovascular therapies .

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGQHVBQSZACAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475557 | |

| Record name | (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915160-96-2 | |

| Record name | (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.